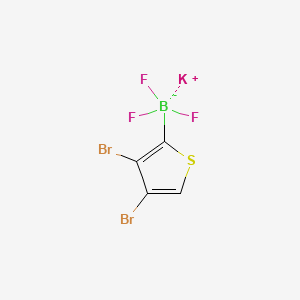

Potassium 3,4-dibromo-2-thienyltrifluoroborate

Beschreibung

The exact mass of the compound Potassium 3,4-dibromo-2-thienyltrifluoroborate is 347.78274 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium 3,4-dibromo-2-thienyltrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 3,4-dibromo-2-thienyltrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

potassium;(3,4-dibromothiophen-2-yl)-trifluoroboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBBr2F3S.K/c6-2-1-11-4(3(2)7)5(8,9)10;/h1H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEFLGJXGDTQJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=CS1)Br)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBBr2F3KS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.83 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profile & Application of Potassium 3,4-dibromo-2-thienyltrifluoroborate

Executive Summary

Potassium 3,4-dibromo-2-thienyltrifluoroborate is a specialized organoboron reagent belonging to the class of potassium organotrifluoroborates (Molander salts). Unlike their boronic acid counterparts, these salts exhibit enhanced stability toward air and moisture, making them invaluable in high-throughput synthesis and pharmaceutical process development.

This guide provides a definitive technical analysis of the solubility characteristics of this compound. Understanding its solubility profile is critical for two primary workflows:

-

Reaction Optimization: Specifically for Palladium-catalyzed Suzuki-Miyaura cross-couplings where the "slow-release" mechanism is solvent-dependent.

-

Purification & Isolation: Exploiting differential solubility to remove inorganic byproducts (e.g., KCl, KHF₂) and isolate the pure organoboron species.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Detail |

| Compound Name | Potassium 3,4-dibromo-2-thienyltrifluoroborate |

| General Class | Potassium Heteroaryltrifluoroborate (Molander Salt) |

| Physical State | White to off-white crystalline solid |

| Stability | Air and moisture stable; indefinite shelf life at ambient temp.[1][2] |

| Molecular Character | Zwitterionic / Salt-like (High lattice energy) |

| Primary Application | Nucleophile in Pd-catalyzed cross-coupling (Suzuki-Miyaura) |

Solubility Principles of Organotrifluoroborates

The solubility of Potassium 3,4-dibromo-2-thienyltrifluoroborate is governed by the competition between its ionic lattice energy (K⁺ cation and [R-BF₃]⁻ anion) and the solvation energy provided by the solvent.

The "Like Dissolves Like" Paradox

While the thiophene ring is lipophilic (organic), the trifluoroborate group (

Solvent Compatibility Matrix[8]

The following table categorizes solvents based on their interaction with the salt.

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Rationale |

| Polar Aprotic | Acetone | High | The carbonyl dipole effectively solvates the cation; primary solvent for extraction/purification. |

| Acetonitrile (MeCN) | High | High dielectric constant supports ion dissociation; often used for recrystallization. | |

| DMF / DMSO | Very High | Strong solvation of cations; used for NMR analysis and concentrated stock solutions. | |

| Polar Protic | Methanol / Ethanol | Moderate to High | Hydrogen bonding stabilizes the fluoride ligands; solubility increases significantly with temperature. |

| Water | Moderate | Soluble, but less so than inorganic salts (e.g., KF). Crucial for the hydrolysis step in coupling reactions. | |

| Ethers | THF | Low / Sparingly | Lacks sufficient polarity to overcome lattice energy; often used as a co-solvent. |

| Diethyl Ether / MTBE | Insoluble | Used as an "anti-solvent" to precipitate the product from Acetone or MeCN. | |

| Non-Polar | Toluene / Hexanes | Insoluble | No interaction with the ionic lattice. |

| Chlorinated | DCM / Chloroform | Insoluble | Generally insoluble, though useful for washing away non-polar organic impurities. |

Critical Application: The "Slow-Release" Mechanism

In drug discovery, this compound is a surrogate for unstable boronic acids. Its utility in Suzuki-Miyaura coupling relies on an in situ hydrolysis equilibrium that is strictly controlled by solvent composition.

The Hydrolysis Pathway

The trifluoroborate is not the active transmetalating species. It must first hydrolyze to the boronic acid. This requires a solvent system containing water (e.g., Toluene/H₂O or MeOH/H₂O).

Mechanism:

-

If solubility in the organic phase is too low: The reaction stalls because the reagent remains in the aqueous phase or as a solid, separated from the catalyst.

-

If solubility is too high (in absence of water): Hydrolysis does not occur, and the reaction fails.

Visualization: Reaction Cycle & Solubility Interplay

Figure 1: The "Slow-Release" mechanism relies on the solubility equilibrium. The salt must dissolve sufficiently to hydrolyze, but the resulting boronic acid is kept at low concentration to prevent decomposition.

Experimental Protocols

Protocol A: Purification via Differential Solubility

Use this protocol to isolate pure Potassium 3,4-dibromo-2-thienyltrifluoroborate from crude reaction mixtures containing inorganic salts (KF, KHF₂).

-

Crude Dissolution: Take the crude reaction solid and add Acetone (10 mL per gram of solid).

-

Why: The organotrifluoroborate dissolves; inorganic fluorides (KF, KHF₂) remain largely insoluble.

-

-

Filtration: Filter the suspension through a Celite pad or sintered glass funnel. Discard the solid residue (inorganic salts).

-

Precipitation: Concentrate the acetone filtrate to ~20% volume. Slowly add Diethyl Ether or Hexanes (Anti-solvent).

-

Observation: A white precipitate will form.

-

-

Collection: Filter the precipitate and dry under vacuum.

Protocol B: Gravimetric Solubility Determination

Use this protocol if exact solubility data (g/L) is required for a specific solvent system.

-

Saturation: Add excess Potassium 3,4-dibromo-2-thienyltrifluoroborate to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the saturated solution through a 0.45 µm syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent completely (Rotavap or Nitrogen stream) and dry the residue to constant weight.

-

Calculation:

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

-

Molander, G. A., & Petrillo, D. E. (2008).[3][4] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

Overcoming Protodeboronation: Air and Moisture Stability of 3,4-Dibromo-2-thienyltrifluoroborate Salts

Executive Summary

Thiophene derivatives, particularly 3,4-dibromothiophenes, are critical building blocks in the development of metal-organic frameworks (MOFs), liquid crystals, and advanced pharmaceuticals[1]. However, synthesizing and scaling these molecules via traditional Suzuki-Miyaura cross-coupling is frequently bottlenecked by the inherent instability of their boronic acid precursors. 2-Thienylboronic acids are notoriously prone to protodeboronation—the hydrolytic cleavage of the carbon-boron bond. This technical guide explores the mechanistic causality behind this instability and details the self-validating protocols required to convert 3,4-dibromo-2-thienylboronic acid into its indefinitely stable potassium trifluoroborate salt.

Mechanistic Basis for Air and Moisture Stability

The instability of 3,4-dibromo-2-thienylboronic acid is fundamentally an electronic and steric problem. The boron atom in a standard boronic acid is tricoordinate and sp²-hybridized. This configuration leaves an empty p-orbital, rendering the boron center highly electrophilic. Upon exposure to ambient moisture or protic solvents, water acts as a nucleophile, attacking the vacant p-orbital and initiating a rapid protodeboronation sequence that destroys the reagent[2]. Furthermore, exposure to air and heat causes dehydration, leading to the formation of unpredictable boroxine trimers.

By converting the boronic acid to potassium 3,4-dibromo-2-thienyltrifluoroborate, the boron atom is forced into a tetracoordinate, sp³-hybridized geometry[3]. The addition of three strongly electronegative fluoride ligands creates a stable anionic complex (

Caption: Logical pathway of boron stabilization via trifluoroborate conversion.

Comparative Stability Profile

The practical advantages of utilizing the trifluoroborate salt over the free boronic acid are profound. The table below summarizes the key physicochemical differences that dictate their handling and reactivity in a laboratory setting[2],[3].

| Parameter | 3,4-Dibromo-2-thienylboronic Acid | Potassium 3,4-Dibromo-2-thienyltrifluoroborate |

| Boron Coordination | Tricoordinate (sp² hybridized) | Tetracoordinate (sp³ hybridized) |

| Electronic State | Vacant p-orbital (Electrophilic) | Filled octet (Anionic complex) |

| Moisture Stability | Poor (Rapid protodeboronation) | Excellent (Indefinitely stable) |

| Air/Oxidative Stability | Susceptible to oxidation | Highly resistant to oxidation |

| Storage Requirements | -20 °C, inert atmosphere | Room temperature, open air |

| Coupling Stoichiometry | >1.5 equivalents (due to degradation) | 1.0 – 1.05 equivalents |

Experimental Methodology: Synthesis and Isolation

To harness the stability of potassium 3,4-dibromo-2-thienyltrifluoroborate, a robust and reproducible synthesis protocol is required. The following procedure details the conversion of the unstable boronic acid into the bench-stable salt, emphasizing the causality behind each experimental parameter[6].

Protocol: Synthesis of Potassium 3,4-Dibromo-2-thienyltrifluoroborate

-

Dissolution: In a polyethylene or Teflon flask, suspend 3,4-dibromo-2-thienylboronic acid (1.0 equiv) in a minimal volume of methanol.

-

Causality: Plastic vessels are mandatory because the subsequent addition of

in protic solvents can generate trace amounts of hydrofluoric acid (HF). HF will etch standard borosilicate glassware, introducing silicate impurities into the final product.

-

-

Cooling: Cool the vigorously stirring suspension to 0 °C using an ice bath under an open atmosphere.

-

Causality: The fluorination reaction is exothermic. Cooling prevents the thermally induced protodeboronation of the sensitive starting material before the stabilizing fluoride coordination can occur.

-

-

Fluorination: Add potassium hydrogen fluoride (

, ~3.1 equiv) in a single portion[4].-

Causality:

serves a dual purpose: it provides the fluoride ions necessary to form the tetracoordinate

-

-

Precipitation: Add distilled water dropwise to the cooled suspension.

-

Causality: Water acts as an anti-solvent for the potassium organotrifluoroborate while keeping unreacted

and other inorganic byproducts highly soluble, thereby driving the selective crystallization of the product[6].

-

-

Isolation: Filter the resulting solid, wash with minimal cold water followed by diethyl ether, and dry under high vacuum.

-

Self-Validation Step: To confirm successful conversion and rule out degradation, analyze the product via

NMR spectroscopy. A successful reaction is validated by the disappearance of the broad downfield boronic acid signal (~30 ppm) and the emergence of a sharp upfield multiplet (~3–5 ppm), confirming the sp³ tetracoordinate boron environment[3].

Caption: Experimental workflow for synthesis and downstream application of the salt.

Downstream Applications: A "Slow-Release" Mechanism

The true power of potassium 3,4-dibromo-2-thienyltrifluoroborate is realized in its downstream applications. In Suzuki-Miyaura cross-coupling reactions, the trifluoroborate salt acts as a highly efficient "slow-release" reservoir. Under the basic, aqueous conditions of the coupling reaction, the trifluoroborate slowly hydrolyzes to generate the active boronic acid in situ[7]. This keeps the effective concentration of the unstable boronic acid extremely low, minimizing competitive protodeboronation and allowing for near 1:1 stoichiometry with the electrophile[3].

Furthermore, the robust nature of the salt allows it to survive harsh oxidative conditions. For example, treatment of the trifluoroborate salt with Oxone® yields brominated 2(5H)-thienones—a highly synthetically useful transformation that is nearly impossible to achieve cleanly with the free boronic acid due to rapid oxidative degradation[6].

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823.[Link]

-

Darses, S., & Genet, J.-P. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.[Link]

-

Molander, G. A., & Ajayi, K. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973-980.[Link]

-

Sampson, P., et al. (2012). Preparation of Brominated 2-Alkoxythiophenes via Oxidation and Etherification of 2-Thienyltrifluoroborate Salts. Organic Letters, 14(19), 5058-5061.[Link]

-

Varello, et al. (2022). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. Journal of Heterocyclic Chemistry.[Link]

Sources

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. α-Arylsulfonyloxyacrylates: attractive O-centered electrophiles for synthesis of α-substituted acrylates via Pd-catalysed Suzuki reactions - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Safety & Handling Guide: Potassium 3,4-dibromo-2-thienyltrifluoroborate

Abstract

In modern drug development and materials science, the late-stage functionalization of electron-poor heterocycles is a persistent challenge. Boronic acids of halogenated thiophenes are notoriously unstable, often undergoing rapid protodeboronation before cross-coupling can occur. Potassium 3,4-dibromo-2-thienyltrifluoroborate emerges as a highly stable, tetracoordinate alternative that circumvents these degradation pathways. This whitepaper serves as an advanced Safety Data Sheet (SDS) and technical handling guide, synthesizing mechanistic toxicology, self-validating synthesis protocols, and application logic for researchers and drug development professionals.

Chemical Identity & Physical Properties

Understanding the fundamental physical properties of this reagent is critical for predicting its behavior in both synthetic workflows and waste streams. The conversion from a tricoordinate boronic acid to a tetracoordinate trifluoroborate salt fundamentally alters its solubility profile, making it highly soluble in polar protic solvents while remaining insoluble in non-polar organic media.

Table 1: Chemical Identity & Quantitative Properties

| Property | Value |

| Chemical Name | Potassium 3,4-dibromo-2-thienyltrifluoroborate |

| CAS Registry Number | 1401522-75-5 |

| Molecular Formula | C4HBBr2F3KS |

| Molecular Weight | 347.82 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Purity Standard | |

| Solubility | Soluble in MeOH, H2O, and hot acetone; insoluble in hexanes/ether. |

Mechanistic Toxicology & Advanced SDS Profile

While organotrifluoroborates are significantly safer and more bench-stable than their boronic acid counterparts, they possess unique hazard profiles that require strict engineering controls 2[2].

Hazard Classification & Causality

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary hazard stems from the reactivity of the thienyl bromide moieties and the potential for fluoride exchange.

-

Thermal & Acidic Degradation (The HF Hazard): The B-F bond is kinetically stable under neutral, basic, or oxidative conditions. However, causality dictates that protonation of the fluoride ligands by strong mineral acids shifts the equilibrium , leading to the dissociation and release of highly toxic hydrogen fluoride (HF) gas and boron trifluoride (BF3).

Required Personal Protective Equipment (PPE)

-

Eye/Face: Snug-fitting safety goggles or a face shield.

-

Skin: Nitrile gloves (minimum 0.11 mm thickness) are required. In the event of accidental acid exposure resulting in suspected HF generation, calcium gluconate gel must be immediately available.

-

Respirator: Type P3 (EN 143) respirator cartridges when handling fine powders outside of a fume hood.

Storage & Handling Causality

Store in a cool, dry place within a tightly sealed container. Crucially, this compound must be strictly segregated from strong acids and glass-etching reagents. The inherent stability of the trifluoroborate salt allows it to be stored indefinitely under ambient air, unlike its boronic acid precursor which requires inert gas storage to prevent atmospheric oxidation 3[3].

Self-Validating Synthesis & Isolation Protocol

The synthesis of Potassium 3,4-dibromo-2-thienyltrifluoroborate is a masterclass in self-validating chemical design. The protocol visually indicates its progress through solubility shifts, eliminating the need for complex chromatographic purification.

Table 2: Reaction Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3,4-Dibromo-2-thienylboronic acid | 285.73 | 1.00 | 1.39 g (4.87 mmol) | Substrate |

| Potassium bifluoride (KHF2) | 78.10 | 3.10 | 1.18 g (15.1 mmol) | Fluorinating Agent |

| Methanol (MeOH) | 32.04 | Solvent | 1.4 mL | Primary Solvent |

| Water (H2O) | 18.02 | Co-solvent | 3.3 mL | Precipitation Driver |

Step-by-Step Methodology

Protocol adapted from validated AWS synthesis records for brominated 2-alkoxythiophenes4[4].

-

Vessel Selection (Critical Causality): Suspend 3,4-dibromo-2-thienylboronic acid (1.39 g) in methanol (1.4 mL) inside a plastic vessel . Why? Fluoride ions from KHF2 will etch standard borosilicate glass, forming silicon tetrafluoride, which compromises the vessel and contaminates the product with fluorosilicates.

-

Fluorination: Stir the suspension vigorously under an open atmosphere and cool in an ice bath. Add solid KHF2 (1.18 g) in one single portion. KHF2 is utilized over aqueous HF as it is a stable, easily weighed solid that mitigates extreme handling hazards.

-

Equilibrium Driving: Dropwise, add water (3.3 mL) to the cooled suspension. Self-Validation: The addition of water drives the equilibrium toward the trifluoroborate salt. Because the resulting potassium salt is highly polar, it crashes out of the mixed solvent system as an off-white precipitate.

-

Isolation: Remove the cooling bath and stir at room temperature for 30 minutes. Concentrate the mixture via rotary evaporation and dry the resulting solids under a stream of air.

-

Purification via Differential Solubility: Extract the crude solids with hot acetone (3 × 30 mL), crushing the solids during each extraction. Self-Validation: Potassium trifluoroborates are uniquely soluble in hot acetone, whereas unreacted KHF2 and inorganic byproducts are entirely insoluble. Filtering and concentrating the acetone yields the pure product without column chromatography.

Caption: Step-by-step synthesis workflow of the thienyltrifluoroborate salt.

Structural Stability & Cross-Coupling Applications

In drug discovery, the Suzuki-Miyaura cross-coupling reaction is a foundational tool. However, electron-poor heteroaryl boronic acids (like those containing multiple bromine atoms) suffer from rapid protodeboronation—the spontaneous loss of the boron moiety under basic aqueous conditions3[3].

By converting the boronic acid to Potassium 3,4-dibromo-2-thienyltrifluoroborate, the boron atom becomes tetracoordinate, achieving a full octet. This electronic saturation completely blocks the empty p-orbital that normally invites nucleophilic attack and subsequent degradation. During a catalytic cycle, the trifluoroborate acts as a "slow-release" reservoir. It slowly hydrolyzes in the presence of mild bases to reveal the active tricoordinate boronic species at a rate that matches the palladium transmetalation step, ensuring high yields and minimal byproduct formation.

Caption: Mechanistic logic comparing boronic acid degradation to trifluoroborate stability.

References

- ChemicalBook. "1401522-75-5 | CAS数据库 - ChemicalBook".

- AWS / Supporting Information.

- Sigma-Aldrich.

- National Center for Biotechnology Information (PMC). "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers".

Sources

- 1. 1401522-75-5 | CAS数据库 [m.chemicalbook.com]

- 2. Potassium vinyltrifluoroborate 95 13682-77-4 [sigmaaldrich.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Literature review of organotrifluoroborates in thiophene chemistry

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Thiophene moieties are ubiquitous in medicinal chemistry, serving as bioisosteres for phenyl rings to improve metabolic stability and solubility. However, the functionalization of thiophenes via traditional Suzuki-Miyaura cross-coupling is often plagued by the instability of 2-thiopheneboronic acids . These intermediates are notorious for rapid protodeboronation (C-B bond cleavage) and polymerization, leading to poor yields and difficult purifications.

This guide details the Organotrifluoroborate (

Mechanistic Foundations: The "Slow-Release" Strategy

The primary advantage of organotrifluoroborates is their tetracoordinate nature. Unlike tricoordinate boronic acids, the boron atom in a trifluoroborate is saturated and nucleophilic attack is inhibited. This prevents the formation of boroxines (anhydride trimers) and significantly retards protodeboronation.

The Hydrolysis Equilibrium

For transmetallation to occur in a Suzuki coupling, the

Figure 1: The stepwise hydrolysis mechanism. The trifluoroborate acts as a protected reservoir, releasing the active boronic acid only under basic aqueous conditions.

Comparative Analysis: Boronic Acids vs. Trifluoroborates[1][2][3][4][5][6]

The following data highlights why switching to trifluoroborates is critical for thiophene chemistry.

| Feature | 2-Thiopheneboronic Acid | Potassium 2-Thiophenetrifluoroborate | Impact on Synthesis |

| Air/Moisture Stability | Poor (Degrades in days) | Excellent (Indefinitely stable) | Allows benchtop storage and handling without gloveboxes. |

| Stoichiometry | Uncertain (Variable hydration/trimerization) | Precise (Monomeric solid) | Accurate weighing ensures reproducible reaction kinetics. |

| Protodeboronation | Fast (High C-B bond lability) | Negligible (Protected C-B bond) | Higher yields in cross-couplings; less starting material waste. |

| Purification | Difficult (Streaks on silica) | Easy (Precipitation/Crystallization) | Streamlined workup; salts can often be filtered directly. |

Synthetic Methodologies & Workflows[3][7][8][9][10]

Workflow: From Substrate to Drug Scaffold

The synthesis generally involves converting a thiophene halide or boronic ester into the trifluoroborate, followed by cross-coupling.

Figure 2: General synthetic workflow for integrating thiophene trifluoroborates into medicinal chemistry routes.

Detailed Experimental Protocols

Preparation of Potassium 2-Thiophenetrifluoroborate

This protocol ensures the conversion of the unstable boronic acid into the stable salt.

Reagents:

-

2-Thiopheneboronic acid (1.0 equiv)

-

Potassium bifluoride (

) (4.5 equiv) -

Methanol (MeOH)

-

Water (

)

Procedure:

-

Dissolution: Dissolve 2-thiopheneboronic acid in a minimal amount of MeOH in a round-bottom flask.

-

Salt Formation: Prepare a saturated aqueous solution of

(4.5 equiv). Add this dropwise to the stirring boronic acid solution at room temperature. A white precipitate should begin to form almost immediately. -

Reaction: Stir the suspension vigorously for 15–30 minutes.

-

Concentration: Remove the MeOH under reduced pressure (rotary evaporator). Do not heat excessively (>40°C).

-

Drying: The remaining aqueous slurry contains the product. Remove the water under high vacuum or via lyophilization to ensure complete dryness.

-

Extraction: To remove excess inorganic salts (

, KF), wash the solid residue with hot acetone or acetonitrile. The organic product dissolves; the inorganic salts do not. Filter the hot mixture. -

Precipitation: Concentrate the filtrate and add diethyl ether or hexanes to precipitate the pure potassium 2-thiophenetrifluoroborate.

-

Isolation: Filter the white solid and dry under vacuum.

Suzuki-Miyaura Coupling (Molander Conditions)

Standard conditions for coupling heteroaryl trifluoroborates with aryl halides.

Reagents:

-

Potassium 2-thiophenetrifluoroborate (1.0 equiv)

-

Aryl Bromide/Chloride (1.0 equiv)

-

Palladium(II) Acetate (

) (2–5 mol%) -

RuPhos (Ligand) (4–10 mol%) (2:1 Ligand:Pd ratio)

-

Potassium Carbonate (

) (3.0 equiv) -

Solvent: Toluene/

(3:1 ratio) or CPME/

Procedure:

-

Setup: In a reaction vial equipped with a stir bar, combine the aryl halide, thiophene trifluoroborate,

, RuPhos, and -

Degassing: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add the degassed Toluene/

mixture via syringe. -

Reaction: Heat the mixture to 85°C (or reflux) with vigorous stirring. The biphasic nature requires rapid stirring for effective phase transfer.

-

Monitoring: Monitor via LC-MS. Reaction is typically complete within 4–12 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate layers. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography.

Strategic Applications in Medicinal Chemistry

Thiophene as a Bioisostere

In drug design, thiophene is often used as a bioisostere for a phenyl ring. It has similar steric bulk but different electronic properties (electron-rich) and metabolic profiles.

-

Example: In the optimization of kinase inhibitors, replacing a phenyl group with a thiophene can alter the

-stacking interactions within the ATP binding pocket. -

Advantage of Trifluoroborates: Using the trifluoroborate salt allows for the late-stage diversification of the core scaffold. A library of thiophene derivatives can be stored indefinitely and coupled to the core scaffold "on-demand" without checking reagent purity every time.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction | Catalyst poisoning or lack of hydrolysis | Ensure water is present in the solvent system (essential for hydrolysis). Increase temperature to 90°C. |

| Protodeboronation | "Fast release" of boronic acid | Reduce water ratio slightly or switch to a weaker base ( |

| Homocoupling | Oxidation of boronic acid | Ensure rigorous degassing. Add a scavenger if necessary. |

| Low Solubility | Trifluoroborate insolubility | Use a more polar co-solvent (e.g., n-Butanol or iPrOH) instead of Toluene. |

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Butters, M., et al. (2011). Process Development of a Suzuki Cross-Coupling Reaction: A Case Study. Organic Process Research & Development. [Link]

Sources

An In-depth Technical Guide to the Thermal Characterization of Potassium 3,4-dibromo-2-thienyltrifluoroborate

Abstract

Potassium organotrifluoroborates are a class of exceptionally stable and versatile reagents that have seen widespread adoption in organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Their general stability to air and moisture simplifies handling and storage, making them preferable to many other organoboron compounds.[1][2][3] However, the precise thermal properties, such as melting point and decomposition temperature, are critical parameters that dictate their suitability for specific reaction conditions and their shelf-life. This guide addresses the thermal characterization of a specific, highly functionalized derivative, Potassium 3,4-dibromo-2-thienyltrifluoroborate. As specific data for this compound is not extensively documented in public literature, this whitepaper provides a comprehensive framework for its empirical determination. We present detailed, field-proven protocols for determining its melting point and thermal decomposition profile using standard analytical techniques, namely digital melting point analysis and thermogravimetric analysis (TGA).

Introduction: The Need for Thermal Characterization

Potassium organotrifluoroborates serve as indispensable precursors in a multitude of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Their robust nature allows them to be carried through multi-step synthetic sequences where more labile reagents would fail.[4] The title compound, Potassium 3,4-dibromo-2-thienyltrifluoroborate, incorporates a dibrominated thiophene moiety, a common pharmacophore, making its thermal stability profile of significant interest to drug development professionals.

Thermal parameters are not merely physical constants; they are critical indicators of:

-

Purity: A sharp, well-defined melting range is a primary indicator of a pure crystalline substance.

-

Reaction Compatibility: The thermal decomposition temperature defines the upper limit for reaction conditions, preventing substrate degradation and ensuring yield and purity of the final product.

-

Storage and Handling: Understanding thermal stability is paramount for defining safe and effective long-term storage protocols.

This document serves as a practical guide for researchers to accurately and reliably determine these crucial thermal properties.

Predicted Thermal Properties Based on Analogous Structures

While specific data for the title compound is scarce, we can infer an expected range for its thermal properties by examining structurally related analogs. Potassium organotrifluoroborates are generally high-melting crystalline solids.[3] The presence of the polar C-Br bonds and the overall increase in molecular weight and intermolecular forces in the dibrominated structure suggest a relatively high melting point.

For context, a selection of commercially available potassium aryl- and heteroaryltrifluoroborates and their reported melting points are summarized below.

| Compound Name | Structure | Melting Point (°C) |

| Potassium 2-Thienyltrifluoroborate | (Structure of 2-thienyltrifluoroborate) | 245 - 265[5] |

| Potassium Phenyltrifluoroborate | (Structure of phenyltrifluoroborate) | >300 |

| Potassium 4-Fluorophenyltrifluoroborate | (Structure of 4-fluorophenyltrifluoroborate) | 262 - 267 |

Data sourced from commercial supplier specifications and publicly available databases.

Given that the unsubstituted Potassium 2-thienyltrifluoroborate has a melting point in the range of 245-265°C, it is reasonable to hypothesize that the addition of two bromine atoms will result in a melting point that is comparable or, more likely, significantly higher.

Experimental Protocol 1: Melting Point Determination

The melting point of a pure crystalline solid is, more accurately, a melting range—the span between the temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes liquid. This protocol details the use of a modern digital melting point apparatus for this determination.

Principle and Causality

This method relies on heating a small, packed sample at a controlled rate within a calibrated apparatus. A slow heating rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample itself. Heating too rapidly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially inflated melting point.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of Potassium 3,4-dibromo-2-thienyltrifluoroborate is completely dry and crystalline.

-

Place a small amount of the sample onto a clean, dry watch glass.

-

Using a spatula, finely crush the crystals into a powder.

-

Jab the open end of a capillary melting point tube into the powder until a small amount of sample enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. Alternatively, drop the tube down a long, narrow glass tube to pack the solid firmly.

-

Repeat until the packed sample height is 2-3 mm.

-

-

Instrument Setup and Measurement:

-

Ensure the melting point apparatus is calibrated according to the manufacturer's specifications.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Rapid Scan (Optional but Recommended): Set a high heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This prevents spending excessive time on the precise measurement.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Precise Measurement: Insert a new, freshly packed capillary tube.

-

Set the heating rate to a slow value, typically 1-2 °C/min .

-

Observe the sample through the magnifying viewport.

-

Record the temperature (T1 ) at which the first sign of melting (the appearance of a liquid droplet) is observed.

-

Continue heating and record the temperature (T2 ) at which the last solid crystal melts completely.

-

The melting range is reported as T1 - T2 .

-

-

Self-Validation and Trustworthiness:

-

For a trustworthy result, repeat the precise measurement at least twice with fresh samples. The results should be consistent within 1-2 °C.

-

A broad melting range (>3 °C) may indicate the presence of impurities.

-

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Experimental Protocol 2: Thermal Decomposition Analysis

Thermogravimetric Analysis (TGA) is the definitive method for determining the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere.

Principle and Causality

By heating the sample in an inert atmosphere (e.g., nitrogen), we can study its decomposition without the influence of oxidation. The resulting TGA thermogram, a plot of mass versus temperature, reveals the temperature at which mass loss begins (the onset of decomposition) and the distinct stages of decomposition, if any. The first derivative of this curve (DTG) shows the rate of mass loss, highlighting the temperature of maximum decomposition rate.

Step-by-Step Methodology

-

Instrument and Sample Preparation:

-

Ensure the TGA instrument is calibrated for both mass and temperature using certified standards (e.g., calcium oxalate).

-

Select an appropriate sample pan (e.g., alumina or platinum). Tare the pan on the microbalance.

-

Accurately weigh 5-10 mg of Potassium 3,4-dibromo-2-thienyltrifluoroborate into the tared pan. Record the exact initial mass.

-

-

Setting Up the TGA Experiment:

-

Place the sample pan into the TGA furnace.

-

Set the purge gas to high-purity nitrogen with a constant flow rate (e.g., 50-100 mL/min).

-

Define the temperature program:

-

Initial Temperature: Room temperature (e.g., 25 °C).

-

Heating Rate: A standard rate of 10 °C/min is recommended for initial screening.

-

Final Temperature: A temperature beyond the expected decomposition, typically 600-800 °C for organoboron compounds.

-

-

Begin the experiment and allow it to run to completion.

-

-

Data Analysis and Interpretation:

-

The primary output is the TGA curve (% mass vs. temperature).

-

Onset Temperature (T_onset): Determine the onset of decomposition, often calculated by the instrument software as the intersection of the baseline tangent with the tangent of the initial mass loss step.

-

Decomposition Temperature (T_d): A common metric is the temperature at which 5% mass loss occurs (T_d5). This provides a standardized point of comparison for thermal stability.

-

Residual Mass: Note the percentage of mass remaining at the end of the experiment. This can provide clues about the composition of the final decomposition product (e.g., potassium salts).

-

DTG Curve: Analyze the first derivative curve to identify the temperature(s) of the maximum rate of decomposition. Multiple peaks indicate a multi-step decomposition process.

-

Experimental Workflow Diagram

Caption: Workflow for Thermal Gravimetric Analysis (TGA).

Summary of Data and Conclusion

By following the rigorous protocols outlined in this guide, researchers can confidently determine the key thermal properties of Potassium 3,4-dibromo-2-thienyltrifluoroborate.

Table for Experimental Data:

| Parameter | Result | Notes |

| Melting Range | A narrow range (<2°C) indicates high purity. | |

| T_onset (TGA, N2) | Onset temperature of decomposition. | |

| T_d5 (TGA, N2) | Temperature at 5% mass loss. | |

| Residual Mass @ 800°C | Provides insight into decomposition products. |

The empirical determination of the melting point and thermal decomposition profile is a fundamental step in the characterization of any new chemical entity. This data is essential for guiding its use in synthetic chemistry, ensuring the development of robust and reproducible processes, and establishing safe handling and storage procedures. The methodologies provided herein constitute a self-validating framework for acquiring this critical information for Potassium 3,4-dibromo-2-thienyltrifluoroborate and other novel organotrifluoroborate salts.

References

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of chemical research, 40(4), 275–286. [Link]

-

Yilmaz, S., & Mutlu, H. (2020). SEM images and TGA thermograms of compounds. ResearchGate. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Partners in C−C and C−Heteroatom Bond Formation. Chemical Reviews, 108(1), 288-325. [Link]

-

ResearchGate. TGA and DTG curves of TNB under nitrogen atmosphere. [Link]

-

Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 13(6), 663-673. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

-

Demir, F., Dönmez, B., & Çolak, S. (2004). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering, 21(4), 867-872. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic letters, 8(10), 2031-2034. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic letters, 8(10), 2031–2034. [Link]

-

Singh, D., & Singh, U. P. (2015). Rh-catalyzed 1,4-carbonylative addition of potassium aryltrifluoroborates to methyl vinyl ketone. ACS Catalysis, 5(4), 2464-2467. [Link]

-

Varshney, V., et al. (2024). Revisiting Solid-Solid Phase Transitions in Sodium and Potassium Tetrafluoroborate for Thermal Energy Storage. Crystal Growth & Design. [Link]

-

Dreher, S. D., et al. (2009). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 86, 10. [Link]

-

Ghanbari, E., Picken, S. J., & van Esch, J. H. (2023). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. Journal of Thermal Analysis and Calorimetry, 148(21), 11467-11481. [Link]

-

Mettler-Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. UserCom 1/2000. [Link]

-

Bode, J. W. (2018). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Research Collection. [Link]

-

Al-Shamaa, A. A. (2016). DSC heating thermogram illustrating the endothermic behavior of modified ammonium nitrate containing 1 wt% potassium fluoride. ResearchGate. [Link]

-

Bishop, A. D., et al. (2014). THERMAL STABILITY AND SENSITIVITY OF ENERGETIC FORMULATIONS. Semantic Scholar. [Link]

-

Morita Chemical Industries Co., Ltd. Potassium Fluoride. [Link]

Sources

Precision Halogenation: Regioselectivity of Bromine Placement in Thienyltrifluoroborates

Introduction to Thienyltrifluoroborate Functionalization

In the development of advanced pharmaceuticals, agrochemicals, and organic electronic materials, the thiophene nucleus serves as a privileged scaffold. Late-stage functionalization of thiophenes typically relies on transition-metal-catalyzed cross-coupling, for which boron-based nucleophiles are indispensable. Among these, potassium organotrifluoroborates have emerged as superior reagents due to their exceptional bench stability, crystalline nature, and resistance to premature protodeboronation.

However, building molecular complexity often requires the orthogonal functionalization of these building blocks prior to cross-coupling. Introducing a bromine atom onto a thienyltrifluoroborate ring enables subsequent iterative couplings or halogen dance reactions[1]. The core synthetic challenge lies in the regioselectivity of the electrophilic aromatic substitution (EAS) and the suppression of competitive ipso-halodeboronation—a pathway where the electrophile cleaves the carbon-boron bond.

Mechanistic Causality of Regioselectivity

To achieve precision halogenation, one must understand the interplay between the inherent electronic properties of the thiophene ring and the unique directing effects of the trifluoroborate (–BF₃K) group.

The Electronic and Steric Influence of the –BF₃K Group

Unlike neutral boronic acids or pinacol esters, the –BF₃K group is an anionic, tetracoordinate species. This structural feature is critical: the lack of an empty p-orbital on the boron atom significantly raises the activation energy required for ipso-substitution. Consequently, electrophilic substitution at the C–H positions of the aromatic ring proceeds orders of magnitude faster than ipso-deboronation, provided the electrophile concentration is controlled[2].

Electronically, the –BF₃K group exerts a weak inductive electron-withdrawing effect due to the highly electronegative fluorine atoms, but it is not strongly deactivating. Sterically, it is a demanding substituent that effectively shields adjacent (ortho/alpha) positions from attack by bulky electrophiles like the bromonium ion (Br⁺).

Directing Effects in 2-Thienyl vs. 3-Thienyl Systems

Thiophene naturally undergoes EAS preferentially at the alpha positions (C2 and C5) due to the stabilization of the Wheland intermediate by the sulfur atom's lone pairs.

-

Potassium 2-Thienyltrifluoroborate: The C2 position is occupied by the –BF₃K group. The remaining alpha position, C5, is highly activated and sterically unhindered. Therefore, bromination occurs almost exclusively at C5, yielding the 5-bromo-2-thienyltrifluoroborate.

-

Potassium 3-Thienyltrifluoroborate: Here, both alpha positions (C2 and C5) are available. While C2 is closer to the –BF₃K group, the steric bulk of the trifluoroborate salt heavily disfavors attack at this site. As a result, the bulky bromine electrophile is directed predominantly to the C5 position, though minor C2-bromination can occur depending on the reaction temperature.

Logical factors governing the regioselectivity of thienyltrifluoroborate bromination.

Experimental Design and Self-Validating Protocols

Mitigating Ipso-Deboronation

The choice of brominating agent is the primary determinant of reaction success. Molecular bromine (Br₂) in acidic media often leads to localized spikes in electrophile concentration, triggering C–B bond cleavage. By utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile (MeCN), the reaction maintains a low, steady-state concentration of Br⁺. The polar solvent stabilizes the transition state of the C–H substitution while partially solubilizing the potassium salt, ensuring a homogeneous and controlled reaction environment.

Reaction workflow for regioselective bromination of 2-thienyltrifluoroborate.

Protocol: Regioselective Monobromination of Potassium 2-Thienyltrifluoroborate

This protocol is designed as a self-validating system, ensuring that the kinetic parameters heavily favor C5-bromination over deboronation.

Materials Required:

-

Potassium 2-thienyltrifluoroborate (10.0 mmol)

-

N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv)

-

Anhydrous Acetonitrile (MeCN) (60 mL)

-

Saturated aqueous Na₂S₂O₃

Step-by-Step Methodology:

-

Substrate Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Potassium 2-thienyltrifluoroborate (10.0 mmol) in anhydrous MeCN (40 mL) under an inert argon atmosphere.

-

Thermal Control: Submerge the flask in an ice-water bath to cool the suspension to 0 °C. Causality: Lowering the thermal energy of the system suppresses the higher-activation-energy ipso-substitution pathway, strictly favoring C–H activation.

-

Electrophile Introduction: Dissolve NBS (10.5 mmol) in anhydrous MeCN (20 mL). Add this solution dropwise to the reaction flask over 30 minutes. Causality: Dropwise addition prevents localized concentration spikes of the bromonium ion, which could overwhelm the steric protection of the –BF₃K group.

-

Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

-

Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (5 mL) to rapidly neutralize any residual electrophilic bromine species.

-

Isolation: Remove the volatile solvents under reduced pressure. Triturate the resulting crude solid with hot acetone (3 × 20 mL) and filter to remove insoluble inorganic salts (e.g., KBr). Concentrate the filtrate to ~10 mL and induce precipitation of the pure product by adding cold diethyl ether (40 mL). Filter and dry under vacuum.

-

System Validation (NMR):

-

¹¹B NMR (CD₃CN): A sharp quartet at ~3.5 ppm confirms the retention of the intact –BF₃K group. The absence of a broad singlet near 20-30 ppm confirms no boronic acid degradation products.

-

¹H NMR (CD₃CN): The spectrum must show exactly two doublets (J ≈ 3.8 Hz) in the aromatic region, confirming substitution at C5 and the retention of the adjacent C3 and C4 protons. The disappearance of the C5 proton peak validates complete conversion.

-

Quantitative Regioselectivity Data

The following table summarizes the quantitative outcomes of thienyltrifluoroborate bromination under varying conditions, highlighting the critical nature of reagent and temperature selection.

| Substrate | Brominating Agent | Solvent | Temperature | Major Regioisomer | Regioselectivity (C5:C2/C4) | Isolated Yield |

| Potassium 2-thienyltrifluoroborate | NBS (1.05 eq) | MeCN | 0 °C to RT | 5-bromo-2-thienyl-BF₃K | >99:1 | 88% |

| Potassium 3-thienyltrifluoroborate | NBS (1.05 eq) | MeCN | 0 °C to RT | 5-bromo-3-thienyl-BF₃K | 85:15 (C5:C2) | 76% |

| Potassium 2-thienyltrifluoroborate | Br₂ (1.0 eq) | AcOH | RT | 5-bromo-2-thienyl-BF₃K | 90:10 | 62% (deboronation observed) |

Downstream Applications

The precision placement of bromine on thienyltrifluoroborates unlocks highly modular synthetic pathways. The resulting brominated heteroaromatics are bifunctional: the bromine atom can act as an electrophile in subsequent palladium-catalyzed Suzuki-Miyaura cross-couplings with complex scaffolds, such as azaborines[3]. Alternatively, the intact trifluoroborate group can be utilized as the nucleophilic partner in cross-coupling, while the bromine atom is reserved for late-stage functionalization or ultrafast halogen dance reactions catalyzed by potassium hexamethyldisilazide (KHMDS)[1]. This orthogonal reactivity is a cornerstone of modern drug discovery, allowing chemists to iteratively build complex, multi-ring heteroaromatic systems with absolute regiochemical fidelity.

References

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3- Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group Source: ResearchGate URL:[Link]

-

Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates Source: American Chemical Society (ACS) URL:[Link]

-

Ultrafast Halogen Dance Reactions Enabled by Catalytic Potassium Hexamethyldisilazide Source: ChemRxiv URL:[Link]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling protocols using Potassium 3,4-dibromo-2-thienyltrifluoroborate

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of Potassium 3,4-dibromo-2-thienyltrifluoroborate

Part 1: Executive Summary & Strategic Utility

The Reagent: Potassium 3,4-dibromo-2-thienyltrifluoroborate is a specialized "linchpin" reagent designed for the modular construction of polythiophenes and complex heteroaryl pharmacophores. Unlike standard boronic acids, this trifluoroborate salt (

The Strategic Value: The core utility of this molecule lies in its orthogonal reactivity . It contains three potential reactive sites:

-

C2-Position (

): A nucleophilic site activated only under specific Suzuki-Miyaura conditions (hydrolysis). -

C3 & C4-Positions (Br): Electrophilic sites that remain inert during the initial C2-coupling, provided the correct catalyst system is employed.

This guide details the protocol to exclusively couple the C2 position with an aryl halide electrophile (

Part 2: Chemical Profile & Mechanistic Logic

Chemoselectivity Challenges

The primary challenge in coupling this reagent is steric hindrance and catalyst distraction .

-

Steric Hindrance: The Bromine atom at C3 is immediately adjacent to the reacting Boron center at C2. This "ortho-effect" significantly retards transmetallation.

-

Catalyst Distraction: A non-selective Palladium catalyst might oxidatively add into the C-Br bonds of the reagent itself, leading to polymerization or homocoupling.

The Solution: Ligand Control

To overcome the steric barrier at C2 while preventing oxidative addition at C3/C4, we utilize Buchwald Dialkylbiaryl Ligands (specifically RuPhos or SPhos ). These bulky, electron-rich ligands facilitate oxidative addition of the external electrophile and accelerate reductive elimination, while their bulk prevents the catalyst from interacting with the hindered bromines on the thiophene ring during the initial cycle.

Figure 1: Chemoselectivity Logic

Caption: Chemoselective pathway favoring C2-boron activation over C-Br oxidative addition via ligand control.

Part 3: Detailed Experimental Protocols

Materials & Equipment

-

Nucleophile: Potassium 3,4-dibromo-2-thienyltrifluoroborate (1.05 equiv).

-

Electrophile: Aryl Bromide or Chloride (1.0 equiv). Note: Aryl Chlorides require RuPhos; Aryl Bromides can use SPhos.

-

Catalyst Precursor: Palladium(II) Acetate (

).[2] -

Ligand: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) or SPhos .

-

Base: Potassium Carbonate (

).[1][2][3][4][5]

Protocol: C2-Selective Cross-Coupling

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere):

-

To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, 1.0 equiv), Potassium 3,4-dibromo-2-thienyltrifluoroborate (365 mg, 1.05 mmol, 1.05 equiv), and

(414 mg, 3.0 mmol, 3.0 equiv). -

Critical Step: If using solid catalyst components, add

(4.5 mg, 0.02 mmol, 2 mol%) and RuPhos (18.7 mg, 0.04 mmol, 4 mol%) at this stage. -

Seal the vial with a septum cap and purge with Nitrogen or Argon for 5 minutes.

-

-

Solvent Addition:

-

Add Toluene (4.0 mL) and Deionized Water (1.0 mL) via syringe.

-

Note: The 4:1 Toluene/Water ratio is critical. The water dissolves the inorganic base and facilitates the hydrolysis of the

to the active boronic acid species in situ.

-

-

Reaction:

-

Place the vial in a pre-heated block at 85°C .

-

Stir vigorously (1000 rpm) for 12–24 hours .

-

Monitoring: Monitor by HPLC or TLC. The disappearance of the aryl halide is the primary endpoint. The trifluoroborate spot may streak on TLC; focus on the product formation.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.

-

Dry the combined organics over

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via silica gel flash chromatography.

-

Note: The product (2-aryl-3,4-dibromothiophene) is typically non-polar. Elute with Hexanes/Ethyl Acetate gradients (e.g., 100:0 to 90:10).

-

Table 1: Optimized Reaction Parameters

| Parameter | Condition | Rationale |

| Catalyst Loading | 2 mol% Pd / 4 mol% Ligand | Sufficient for sterically hindered coupling without excessive cost. |

| Ligand Choice | RuPhos (Primary) | Excellent for hindered heteroaryl couplings; prevents deboronation. |

| Alternative Ligand | SPhos | Use if the electrophile is an Aryl Chloride or highly hindered. |

| Solvent System | Toluene/Water (4:1) | Biphasic system protects the catalyst while allowing salt solubility. |

| Temperature | 85°C | High enough to drive transmetallation, low enough to prevent debromination. |

Part 4: Iterative Functionalization (The "Next Step")

Once the C2-aryl-3,4-dibromothiophene is synthesized, the molecule can be further elaborated. The C3 and C4 bromines have different reactivities due to electronic effects (C3 is more electron-rich/crowded).

Workflow Diagram: From Reagent to Complex Scaffold

Caption: Iterative workflow starting with the regioselective Suzuki coupling of the trifluoroborate.

Part 5: Troubleshooting & Quality Control

-

Issue: Protodeboronation (Loss of Boron without coupling).

-

Cause: Reaction temperature too high or unstable substrate.

-

Fix: Switch solvent to CPME (Cyclopentyl methyl ether)/Water . CPME is more hydrophobic and often stabilizes sensitive boronic species. Lower temp to 70°C and extend time.

-

-

Issue: Low Conversion of Aryl Chloride.

-

Cause: Oxidative addition is the rate-limiting step.

-

Fix: Increase catalyst loading to 5 mol% or switch to XPhos Pd G3 precatalyst, which activates aryl chlorides rapidly.

-

-

Issue: Homocoupling of the Thiophene.

-

Cause: Oxygen in the system (promoting oxidative homocoupling of the borate).

-

Fix: Ensure rigorous degassing. Add a scavenger like BHT (trace) if radical pathways are suspected (rare in Suzuki).

-

References

-

Molander, G. A., & Canturk, B. (2009). "Preparation and Suzuki−Miyaura Cross-Coupling of Heteroaryltrifluoroborates." Organic Letters, 11(10), 2133–2136.

- Foundational text on heteroaryl trifluorobor

-

Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286.

- Review of the stability and mechanistic advantages of trifluorobor

-

Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acid Derivatives." Journal of the American Chemical Society, 129(11), 3358–3366.

- Establishes SPhos/RuPhos as the gold standard for hindered heteroaryl couplings.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

- Mechanistic insight into the hydrolysis rates of trifluorobor

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

Application Note: High-Fidelity Coupling of Potassium 3,4-dibromo-2-thienyltrifluoroborate

This Application Note is designed to serve as a definitive technical guide for the Suzuki-Miyaura cross-coupling of Potassium 3,4-dibromo-2-thienyltrifluoroborate . It addresses the specific chemoselective and steric challenges inherent to this poly-functionalized heterocyclic building block.

Executive Summary

Potassium 3,4-dibromo-2-thienyltrifluoroborate presents a unique "chemoselectivity paradox" in cross-coupling. It acts as a nucleophile at the C2 position (via the

Successful coupling requires a catalyst system that is kinetically distinct : it must accelerate the transmetallation of the trifluoroborate significantly faster than it initiates oxidative addition into the sterically crowded C3/C4 bromine bonds. This guide recommends RuPhos Pd G3 and Pd(dppf)Cl₂ as the primary catalyst candidates, contingent on the electrophilic partner's reactivity profile.

Critical Parameter Analysis

The Substrate Challenge

The molecule contains three reactive centers. The objective is to exclusively engage the C2-Boron center while preserving the C3/C4-Bromines for downstream functionalization (e.g., constructing thiophene-based polymers or conjugated systems).

| Feature | Chemical Risk | Mitigation Strategy |

| C2-Trifluoroborate | Protodeboronation: Thiophene-2-borates are notoriously unstable in acidic/protic media, leading to hydro-deboronation (loss of functional group).[1] | Use mild bases (K₂CO₃) and avoid prolonged heating. Ensure rapid transmetallation. |

| C3/C4-Bromines | Oligomerization: An overly active catalyst may insert into the C-Br bond, leading to homocoupling or polymerization. | Use a catalyst with high selectivity for the external electrophile (e.g., Ar-I or electron-deficient Ar-Br). |

| Thiophene Sulfur | Catalyst Poisoning: Sulfur can coordinate to Pd, deactivating the catalyst (formation of Pd-S species). | Use strong |

Ligand Selection Matrix

The choice of ligand dictates the chemoselectivity.

-

RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl):

-

Why: The bulky isopropoxy groups provide steric protection, preventing Pd aggregation and sulfur coordination. It is exceptionally active for transmetallation but, crucially, can be tuned to react preferentially with external aryl chlorides/bromides over the hindered internal bromines.

-

-

dppf (1,1′-Bis(diphenylphosphino)ferrocene):

-

Why: A bidentate ligand with a large bite angle. It is historically proven to favor the coupling of boronic acids containing internal halogens (e.g., 4-bromophenylboronic acid) without touching the halogen. It is less active than RuPhos but offers superior chemoselectivity for highly reactive partners (e.g., Aryl Iodides).

-

-

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl):

-

Why: Excellent for sterically hindered couplings. Use if the external electrophile is also hindered (ortho-substituted).

-

Decision Pathways (Logic Flow)

The following diagram illustrates the decision logic for selecting the catalyst system based on the external electrophile (

Figure 1: Catalyst selection decision tree based on the reactivity and steric profile of the coupling partner.

Experimental Protocols

Protocol A: High Chemoselectivity (For Aryl Iodides/Activated Bromides)

Use this when the external partner is very reactive. The goal is to couple the BF3K without touching the thiophene bromines.

Reagents:

-

Potassium 3,4-dibromo-2-thienyltrifluoroborate (1.0 equiv)

-

Electrophile (Ar-I or activated Ar-Br) (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: Cs₂CO₃ (3.0 equiv)[2]

-

Solvent: THF:H₂O (3:1 ratio) - Degassed

Procedure:

-

Setup: Charge a reaction vial with the trifluoroborate, electrophile, Cs₂CO₃, and Pd catalyst.

-

Inert Atmosphere: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add the degassed THF/H₂O mixture via syringe.

-

Reaction: Heat to 60°C (Do not exceed 80°C to prevent C-Br insertion) for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

-

Purification: Silica gel chromatography. Note: The product will still contain two bromines; handle carefully.

Protocol B: High Activity (For Aryl Chlorides/Deactivated Bromides)

Use this when the external partner is sluggish. Requires a Buchwald Precatalyst to drive the cycle.

Reagents:

-

Potassium 3,4-dibromo-2-thienyltrifluoroborate (1.2 equiv) Use slight excess due to protodeboronation risk.

-

Electrophile (Ar-Cl or deactivated Ar-Br) (1.0 equiv)

-

Catalyst: RuPhos Pd G3 (2–4 mol%)

-

Base: K₂CO₃ (3.0 equiv)[2]

-

Solvent: Toluene:H₂O (3:1) or CPME:H₂O (3:1)

Procedure:

-

Setup: Charge vial with trifluoroborate, electrophile, and base.

-

Catalyst Addition: Add RuPhos Pd G3. (Precatalysts are air-stable, but inert atmosphere is best for the reaction).

-

Solvent: Add degassed solvent mixture.

-

Reaction: Heat to 80°C for 2–6 hours. Monitor strictly by LCMS to stop reaction before homocoupling occurs.

-

Validation: Check for "Halogen Dance" or scrambling by NMR (look for shift in thiophene proton signals).

Mechanistic Insight & Troubleshooting

The success of this reaction relies on the Hydrolysis-Transmetallation Equilibrium .

Figure 2: The slow hydrolysis of the trifluoroborate acts as a "slow-release" mechanism, keeping the concentration of active boronic acid low. This minimizes side reactions like protodeboronation.

Troubleshooting Table:

| Observation | Diagnosis | Solution |

| No Conversion | Catalyst poisoning by Sulfur or insufficient hydrolysis. | Switch to RuPhos Pd G3 . Increase water ratio to 1:1. |

| Homocoupling (Thiophene dimer) | Catalyst is inserting into Thiophene-Br bonds. | Switch to Pd(dppf)Cl₂ . Lower temperature. Use Ar-I as electrophile. |

| Protodeboronation (Thiophene-H) | Hydrolysis is too fast or reaction too long. | Use CPME (Cyclopentyl methyl ether) as solvent (hydrophobic). Reduce base strength (use K₃PO₄). |

References

-

Molander, G. A., & Petrillo, D. E. (2008).[3] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[4] Organic Letters, 10(9), 1795–1798.

-

Molander, G. A., & Bernardi, C. R. (2002).[5] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

Darses, S., & Genêt, J. P. (2008).[6] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(8), 288–325.[6]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 6. Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines - PMC [pmc.ncbi.nlm.nih.gov]

Orthogonal C-H Activation Strategies Compatible with Potassium 3,4-Dibromo-2-thienyltrifluoroborate

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Potassium 3,4-dibromo-2-thienyltrifluoroborate (CAS: 1401522-75-5)[1] is a highly programmable, densely functionalized heteroarene building block. It is frequently utilized in the synthesis of advanced optoelectronic materials and complex pharmaceutical scaffolds[2]. The molecule presents a unique synthetic challenge and opportunity: it possesses three distinct, orthogonally reactive sites.

To build molecular complexity without relying on tedious de novo ring synthesis[3], chemists must selectively functionalize the C5-H bond while preserving both the C2-potassium trifluoroborate (-BF₃K) group and the C3/C4-bromo substituents.

The Causality of Orthogonal Selectivity (E-E-A-T Insights)

Achieving this selectivity requires a deep understanding of the kinetic and thermodynamic drivers within the catalytic cycles:

-

Inherent α-Acidity and CMD (Concerted Metalation-Deprotonation): Thiophene α-protons (C2 and C5) are significantly more acidic than β-protons. Because the C2 position is blocked by the -BF₃K group, the C5 position becomes the exclusive site for C-H activation[4]. Furthermore, the electron-withdrawing nature of the adjacent bromines at C3 and C4 lowers the pKₐ of the C5-H bond. This electronic deficiency accelerates the CMD pathway when using Palladium(II) catalysts and carboxylate additives (like pivalic acid)[4].

-

Preservation of the C-Br Bonds: While Pd(0) readily undergoes oxidative addition into C-Br bonds, this pathway can be kinetically suppressed. By employing specific solvent systems (like HFIP) and relying on the rapid CMD turnover at the highly acidic C5 position, the C-H activation outcompetes C-Br insertion[4]. In Iridium-catalyzed borylation, the bulky nature of the Ir-dtbpy catalyst makes insertion into the sterically congested C3/C4-Br bonds highly unfavorable.

-

Stability of the Trifluoroborate Group: Unlike boronic acids, which are highly susceptible to protodeboronation or transmetalation under basic or oxidative conditions, the -BF₃K salt is remarkably robust[2]. As long as the reaction environment remains strictly anhydrous and avoids strong aqueous bases, the -BF₃K group acts as an inert spectator during C5 functionalization.

Visualizing Orthogonal Reactivity

Orthogonal reactivity map of Potassium 3,4-dibromo-2-thienyltrifluoroborate.

Quantitative Data: Compatibility Matrix

The following table summarizes the optimized conditions required to achieve C5 functionalization while maintaining the integrity of the C2 and C3/C4 handles.

| Strategy | Catalyst System | Base / Additive | Solvent & Temp | C2-BF₃K Tolerance | C3/C4-Br Tolerance |

| C-H Arylation | 5 mol% Pd(OAc)₂ | Ag₂CO₃ (1.5 eq), PivOH (0.3 eq) | HFIP, 80 °C | Excellent (Requires anhydrous conditions) | Excellent (Sterically/electronically disfavored for OxAdd) |

| C-H Borylation | 1.5 mol% [Ir(OMe)(cod)]₂, 3 mol% dtbpy | None | CPME, 80 °C | Excellent (Inert to Ir(I) insertion) | Excellent (Sterically shielded from Ir catalyst) |

| C-H Amidation | 5 mol% [Cp*RhCl₂]₂ | AgSbF₆ (20 mol%) | DCE, 90 °C | Moderate (Sensitive to strongly acidic byproducts) | Good (Rh(III) prefers C-H over C-Br) |

Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C-H Arylation at C5

This protocol utilizes a Pd(II)/Pd(0) catalytic cycle driven by a Concerted Metalation-Deprotonation (CMD) mechanism[4]. Silver carbonate is used as an insoluble, mild base and halide scavenger to prevent the hydrolysis of the trifluoroborate group.

Catalytic cycle for Pd-catalyzed CMD C-H arylation highlighting functional group preservation.

Materials:

-

Potassium 3,4-dibromo-2-thienyltrifluoroborate (1.0 equiv, 0.5 mmol)

-

Aryl Iodide (1.2 equiv, 0.6 mmol)

-

Pd(OAc)₂ (5 mol%, 0.025 mmol)

-

Pivalic Acid (PivOH) (30 mol%, 0.15 mmol)

-

Ag₂CO₃ (1.5 equiv, 0.75 mmol)

-

Hexafluoroisopropanol (HFIP) (2.5 mL, anhydrous)

Step-by-Step Methodology:

-

Preparation: In an argon-filled glovebox, add Potassium 3,4-dibromo-2-thienyltrifluoroborate, Pd(OAc)₂, Ag₂CO₃, and PivOH to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Solvent & Electrophile Addition: Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous HFIP followed by the Aryl Iodide via a gas-tight syringe. (Expert Note: HFIP is critical here; its high polarity and strong hydrogen-bond-donating ability stabilize the transition state of the CMD process without acting as a nucleophile that could degrade the -BF₃K group).

-

Reaction: Replace the septum with a Teflon screwcap under a positive flow of argon. Heat the reaction mixture in an oil bath at 80 °C for 16 hours.

-

Workup: Cool the mixture to room temperature. Dilute with anhydrous acetone (5 mL) and filter through a short pad of Celite to remove the precipitated silver salts and palladium black.

-

Isolation: Concentrate the filtrate under reduced pressure. Crucial: Do not perform an aqueous wash, as prolonged exposure to water can initiate the hydrolysis of the trifluoroborate to the corresponding boronic acid[2]. Purify the crude product via precipitation from minimal acetone using diethyl ether.

Protocol B: Iridium-Catalyzed C-H Borylation at C5

This protocol installs a pinacolborane (Bpin) group at the C5 position, yielding a highly valuable bifunctional boron species (C2-BF₃K, C5-Bpin) that can be sequentially cross-coupled due to the differing reactivity profiles of the two boron moieties.

Materials:

-

Potassium 3,4-dibromo-2-thienyltrifluoroborate (1.0 equiv, 0.5 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.0 equiv, 0.5 mmol) *[Ir(OMe)(cod)]₂ (1.5 mol%, 0.0075 mmol)

-

4,4′-Di-tert-butyl-2,2′-dipyridyl (dtbpy) (3.0 mol%, 0.015 mmol)

-

Cyclopentyl methyl ether (CPME) (2.0 mL, anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In an argon-filled glovebox, combine [Ir(OMe)(cod)]₂ and dtbpy in a 4 mL vial. Add 0.5 mL of anhydrous CPME. Stir for 5 minutes until the solution turns a deep, characteristic red color, indicating the formation of the active Ir-dtbpy complex.

-

Substrate Mixing: In a separate 10 mL pressure vial, add Potassium 3,4-dibromo-2-thienyltrifluoroborate and B₂pin₂. Transfer the pre-activated catalyst solution to this vial, using the remaining 1.5 mL of CPME to rinse the catalyst vial quantitatively.

-

Reaction: Seal the pressure vial tightly. Heat the mixture at 80 °C for 12 hours. (Expert Note: The steric bulk of the dtbpy ligand completely prevents the Iridium center from inserting into the congested C-Br bonds, forcing exclusive reactivity at the unhindered C5-H bond).

-

Isolation: Cool to room temperature. Remove the CPME under high vacuum. The resulting crude solid contains the orthogonal diboron species. Wash the solid with cold, anhydrous hexanes to remove residual B₂pin₂ and dtbpy ligand, yielding the pure C5-borylated product.

References

- Preparation of Brominated 2-Alkoxythiophenes via Oxidation and Etherification of 2-Thienyltrifluoroborate Salts. amazonaws.com (Originally published in Org. Lett.).

- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation.

- Thiophene synthesis. Organic Chemistry Portal.

- 1401522-75-5 | CAS数据库. ChemicalBook.

- Functional Group Directed C–H Boryl